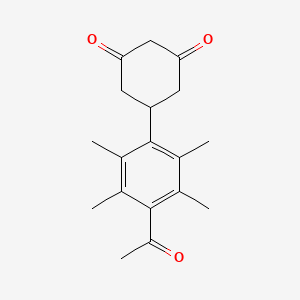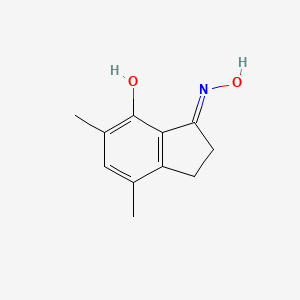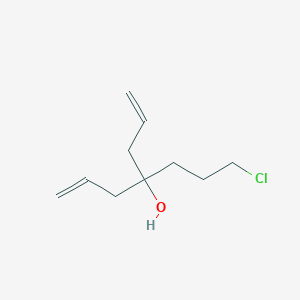
4-(3-Chloropropyl)hepta-1,6-dien-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chloropropyl)hepta-1,6-dien-4-ol is an organic compound with the molecular formula C10H17ClO. It is a derivative of hepta-1,6-dien-4-ol, where a chloropropyl group is attached to the fourth carbon atom. This compound is of interest due to its unique structure, which combines an alcohol group with a chlorinated alkyl chain and conjugated diene system.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)hepta-1,6-dien-4-ol typically involves the reaction of hepta-1,6-dien-4-ol with 3-chloropropyl reagents under controlled conditions. One common method is the nucleophilic substitution reaction, where hepta-1,6-dien-4-ol reacts with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
4-(3-Chloropropyl)hepta-1,6-dien-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), various nucleophiles
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Saturated alcohols, alkanes
Substitution: Amines, thiols, ethers
科学研究应用
4-(3-Chloropropyl)hepta-1,6-dien-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving chlorinated organic compounds.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 4-(3-Chloropropyl)hepta-1,6-dien-4-ol involves its interaction with molecular targets such as enzymes or receptors. The chloropropyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The conjugated diene system may participate in pericyclic reactions, while the alcohol group can form hydrogen bonds or undergo further chemical modifications. These interactions can influence various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Hepta-1,6-dien-4-ol: The parent compound without the chloropropyl group.
4-(3-Bromopropyl)hepta-1,6-dien-4-ol: A similar compound with a bromine atom instead of chlorine.
4-(3-Hydroxypropyl)hepta-1,6-dien-4-ol: A derivative with a hydroxyl group instead of chlorine.
Uniqueness
4-(3-Chloropropyl)hepta-1,6-dien-4-ol is unique due to the presence of the chloropropyl group, which imparts distinct reactivity and chemical properties. The combination of an alcohol group, a chlorinated alkyl chain, and a conjugated diene system makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
87998-00-3 |
|---|---|
分子式 |
C10H17ClO |
分子量 |
188.69 g/mol |
IUPAC 名称 |
4-(3-chloropropyl)hepta-1,6-dien-4-ol |
InChI |
InChI=1S/C10H17ClO/c1-3-6-10(12,7-4-2)8-5-9-11/h3-4,12H,1-2,5-9H2 |
InChI 键 |
OKVCPDRNKPGVPX-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(CCCCl)(CC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


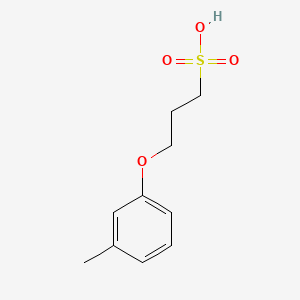
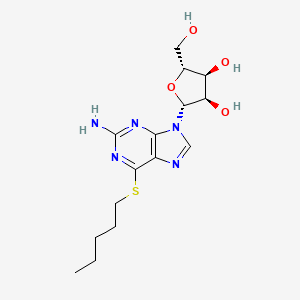
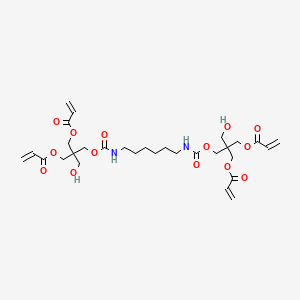
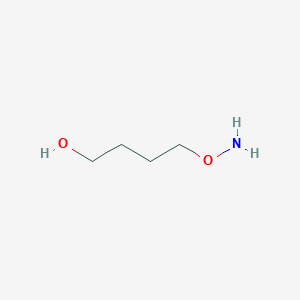
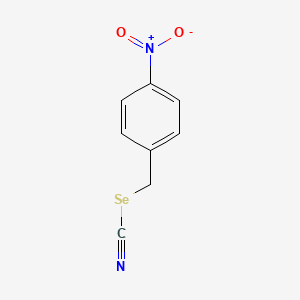

![5-[(But-3-en-1-yl)oxy]-1-tert-butyl-1H-tetrazole](/img/structure/B14404297.png)
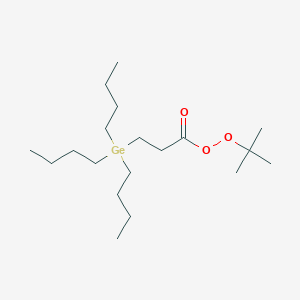

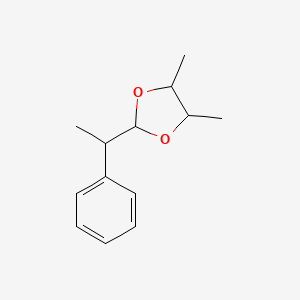

![3-[3-(Trifluoromethyl)phenyl]-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14404318.png)
